6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo moiety. Key substituents include a 3-nitrophenylmethylsulfanyl group at position 6 and a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 5. These functional groups contribute to its physicochemical properties, such as high topological polar surface area (TPSA) and moderate hydrophobicity (XlogP ~4–5), which are critical for membrane permeability and target engagement . Quinazolinone derivatives are well-documented for diverse pharmacological activities, including kinase inhibition, epigenetic modulation, and anticancer effects, making this compound a candidate for similar applications .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O6S/c35-27(32-13-11-31(12-14-32)21-6-2-1-3-7-21)9-10-33-28(36)23-16-25-26(40-19-39-25)17-24(23)30-29(33)41-18-20-5-4-8-22(15-20)34(37)38/h1-8,15-17H,9-14,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYCCKKYWLHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=CC=C6)[N+](=O)[O-])OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group, and finally the attachment of the nitrobenzylthio and phenylpiperazinylpropyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.
Substitution: The thioether linkage can be cleaved and substituted with other groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylthio group may interact with enzymes or receptors, while the quinazolinone core can bind to DNA or proteins, affecting their function. The phenylpiperazinylpropyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1. Structural and Bioactivity Comparison of Analogous Compounds
*Hypothetical values based on Morgan fingerprints and Murcko scaffold analysis .
Bioactivity Clustering and Target Interactions
Compounds with structural similarities often cluster into groups with overlapping bioactivity profiles. For instance:
- Hierarchical clustering of 37 small molecules revealed that bioactivity profiles strongly correlate with chemical substructures, particularly in kinase and epigenetic targets .
- The target compound’s piperazine-propyl moiety may enhance interactions with G-protein-coupled receptors (GPCRs) or kinases, as seen in other piperazine-containing inhibitors .
- Nitrophenylmethylsulfanyl groups, as in Compound A (), are associated with kinase inhibition, but the 3-nitro positional isomer in the target compound could alter binding specificity due to steric or electronic effects .
Substituent Effects on Binding Affinity
Minor structural variations significantly impact docking affinity:
- In a study of brominated alkaloids, even small changes in chemical motifs (e.g., halogen position) altered binding interactions with enzyme active sites, reducing affinity by >20% in some cases .
- The target compound’s 3-nitrophenyl group may improve hydrophobic interactions compared to 4-nitro isomers, while the sulfanyl linker could enhance covalent or non-covalent target engagement .
Limitations of Structural Similarity
While structural resemblance predicts bioactivity in ~60–70% of cases, exceptions arise due to:
- Scaffold Hopping: Compounds with divergent backbones but similar pharmacophores (e.g., hydroxamates vs. quinazolinones) may target the same protein (e.g., HDACs) through different interaction modes .
- Binding Pocket Dynamics : The piperazine chain in the target compound might adopt conformations incompatible with active sites optimized for shorter alkyl chains (e.g., hexanamide in Compound A) .
Biological Activity
The compound 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has drawn attention for its potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 568.65 g/mol. The key structural features include:
- Nitrophenyl group : This electron-withdrawing group may enhance the compound's reactivity and interaction with biological targets.
- Piperazine moiety : Known for its diverse pharmacological effects, this group may contribute to the compound's activity against various biological targets.
- Dioxoloquinazoline core : This structure is often associated with significant bioactivity, including anticancer and antimicrobial properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its potential as an anticancer agent and its interactions with various biological systems.
Anticancer Activity
Research indicates that quinazoline derivatives possess notable anticancer properties. For instance, compounds similar to the one have shown efficacy against multiple cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
A study highlighted that derivatives of quinazoline exhibited IC50 values in the low micromolar range against various tumor cells, suggesting that modifications to the quinazoline structure can enhance anticancer potency.
Antimicrobial Properties
Quinazoline derivatives are also recognized for their antimicrobial activities. The compound's structural components suggest potential effectiveness against both bacterial and fungal strains. For example:
- In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The presence of the piperazine ring has been linked to enhanced antimicrobial effects due to its ability to interact with bacterial membranes.
Case Studies
Several case studies have explored the biological activity of compounds similar to 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one :
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Study on Anticancer Efficacy :
- Researchers synthesized a series of quinazoline derivatives and tested them against various cancer cell lines.
- Results indicated that modifications to the piperazine and nitrophenyl groups significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 µM.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial activity of several quinazoline derivatives.
- The results showed that certain modifications led to increased effectiveness against resistant bacterial strains.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes : Quinazoline derivatives often target kinases or other enzymes critical for cancer cell survival.
- Interference with DNA synthesis : Some studies suggest that these compounds can disrupt DNA replication processes in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
